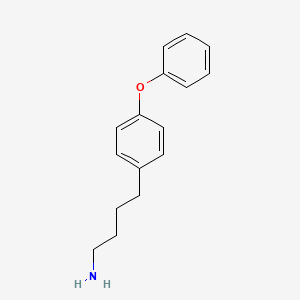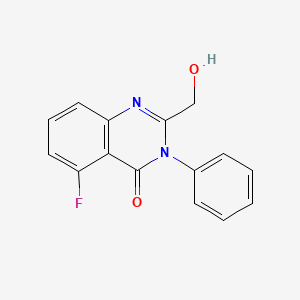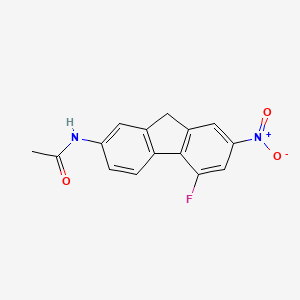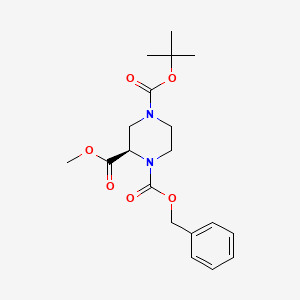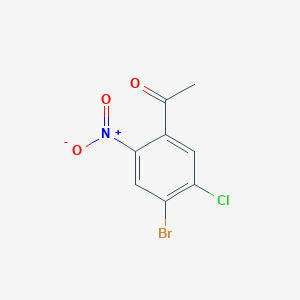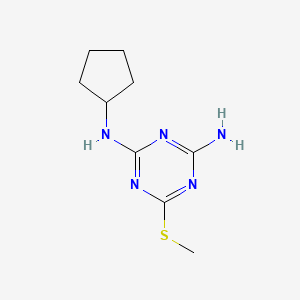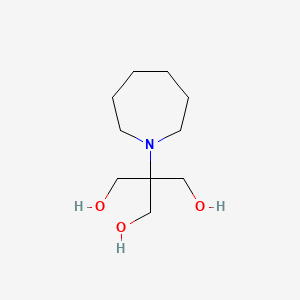
2-(Azepan-1-yl)-2-(hydroxymethyl)propane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Azepan-1-yl)-2-(hydroxymethyl)propane-1,3-diol is a chemical compound that features a seven-membered azepane ring attached to a propane-1,3-diol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azepan-1-yl)-2-(hydroxymethyl)propane-1,3-diol typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or diamines.
Attachment to Propane-1,3-diol: The azepane ring is then functionalized with a hydroxymethyl group and attached to a propane-1,3-diol backbone through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Azepan-1-yl)-2-(hydroxymethyl)propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions may produce ethers or esters.
Applications De Recherche Scientifique
2-(Azepan-1-yl)-2-(hydroxymethyl)propane-1,3-diol has several scientific research applications, including:
Medicinal Chemistry: It may be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Materials Science: It may be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(Azepan-1-yl)-2-(hydroxymethyl)propane-1,3-diol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved would vary based on the specific biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Piperidin-1-yl)-2-(hydroxymethyl)propane-1,3-diol: Similar structure with a six-membered piperidine ring.
2-(Morpholin-4-yl)-2-(hydroxymethyl)propane-1,3-diol: Contains a morpholine ring instead of an azepane ring.
Uniqueness
2-(Azepan-1-yl)-2-(hydroxymethyl)propane-1,3-diol is unique due to the presence of the seven-membered azepane ring, which may impart distinct chemical and biological properties compared to its six-membered counterparts.
Propriétés
Formule moléculaire |
C10H21NO3 |
|---|---|
Poids moléculaire |
203.28 g/mol |
Nom IUPAC |
2-(azepan-1-yl)-2-(hydroxymethyl)propane-1,3-diol |
InChI |
InChI=1S/C10H21NO3/c12-7-10(8-13,9-14)11-5-3-1-2-4-6-11/h12-14H,1-9H2 |
Clé InChI |
JMMIULJGIPSANQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCCN(CC1)C(CO)(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



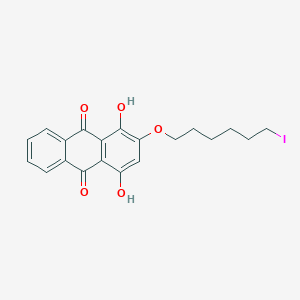
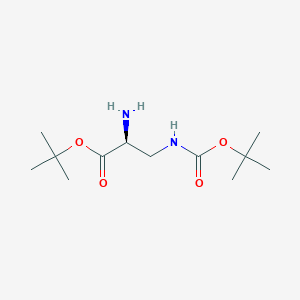

![1-(9H,9'H-[9,9'-Bifluoren]-2-yl)ethanone](/img/structure/B13133796.png)
![3-Chloro-8-methoxyimidazo[1,2-a]pyrazine](/img/structure/B13133808.png)

